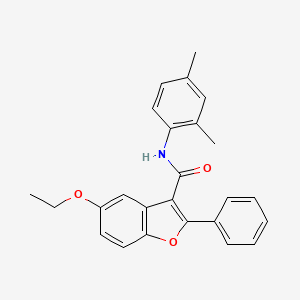

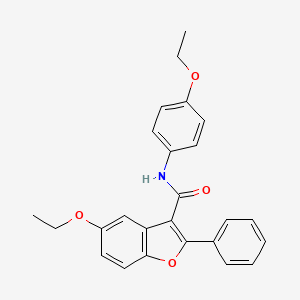

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . Additionally, it inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation, which can result in paralysis and death in insects .

Biochemical Pathways

The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of certain neurotransmitters, further enhancing this overexcitation . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and blood flow .

Pharmacokinetics

The pharmacokinetics of Amitraz involve its metabolic degradation into several products, including N,N’-bisdimethylphenylformamidine , N’-(2,4-dimethylphenyl)-N-methylformamidine (DMPF) , 2,4-dimethylformamidine (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites persist for a long time, even after Amitraz has decomposed .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, its solubility in water is low, which can affect its distribution in the environment . Furthermore, its volatility and potential for particle-bound transport suggest that it could be subject to long-range atmospheric transport .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide for lab experiments is its availability. It is relatively easy to synthesize and can be purchased from chemical suppliers. Additionally, it is a relatively safe compound and has been shown to be non-toxic in animal models. However, it is important to note that this compound is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to use caution when using this compound in experiments.

Direcciones Futuras

There are a number of potential future directions for the use of N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide in scientific research. These include exploring its potential therapeutic applications, investigating its mechanism of action, and studying its effects on various biochemical and physiological pathways. Additionally, further research into its pharmacokinetics and pharmacodynamics could provide valuable insight into its potential therapeutic applications. Finally, further research into its safety and toxicity profile could provide valuable information for its potential use in clinical trials.

Métodos De Síntesis

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2,4-dimethylphenol and ethyl bromoacetate in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 2,4-dimethylphenyl ethyl bromoacetate. This intermediate is then reacted with 1-benzofuran-3-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to form this compound.

Aplicaciones Científicas De Investigación

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, including benzofuran-3-carboxamides, benzofuran-3-carboxamides, and benzofuran-2-carboxamides. It has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. While the safety data for “N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide” is not available, safety data sheets for similar compounds suggest that exposure can occur through inhalation or dermal contact, and that protective measures should be taken .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTNBNFLAPVCIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

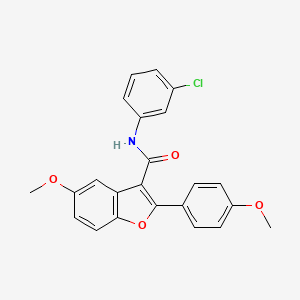

![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)

![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)